9-Aminofluorene

描述

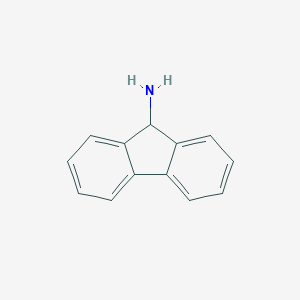

9-Aminofluorene is an organic compound with the molecular formula C13H11N. It is a derivative of fluorene, where an amino group is attached to the ninth position of the fluorene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: 9-Aminofluorene can be synthesized through several methods. One common method involves the reduction of 9-nitrofluorene using reducing agents such as tin and hydrochloric acid. The reaction proceeds as follows:

9-Nitrofluorene+Sn+HCl→this compound+by-products

Another method involves the catalytic hydrogenation of 9-nitrofluorene using palladium on carbon as a catalyst under hydrogen gas.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a palladium catalyst to reduce 9-nitrofluorene to this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 9-fluorenone. This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups. For example, it can react with acyl chlorides to form amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Tin and hydrochloric acid, palladium on carbon with hydrogen gas.

Substitution: Acyl chlorides, alkyl halides, and other electrophiles.

Major Products Formed:

Oxidation: 9-Fluorenone

Reduction: Various reduced derivatives of this compound

Substitution: Amides, alkylated derivatives, and other substituted products

科学研究应用

Scientific Research Applications

The applications of 9-aminofluorene can be categorized into several key areas:

Chemistry

- Building Block for Synthesis : 9-AF serves as a precursor in synthesizing various organic compounds. It is particularly useful in creating fluorene derivatives and other complex organic molecules.

- Reaction Mechanisms : It is employed as a tracer in studying reaction mechanisms and kinetics due to its ability to form stable intermediates.

Biology

- DNA Interaction : 9-AF is known for its ability to form DNA adducts, which can lead to mutations. This interaction primarily occurs through covalent bonding with guanine residues in DNA, disrupting replication and transcription processes.

- Mutagenesis Studies : The compound is widely used in mutagenesis research to understand the mechanisms through which chemical agents cause genetic mutations .

Medicine

- Anticancer Research : Derivatives of 9-AF are being investigated for their potential anticancer properties. Studies have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .

- Drug Metabolism Studies : 9-AF is utilized in pharmacokinetics research to trace the metabolism of drugs and their interactions within biological systems.

Industry

- Dyes and Pigments : The compound is also employed in the production of dyes and pigments due to its vibrant color properties and stability under various conditions.

Case Study 1: Mutagenicity Evaluation

A study evaluated the mutagenic potential of 9-AF using bacterial assays. The results indicated that exposure to 9-AF led to a significant increase in mutation rates compared to control groups, confirming its role as a mutagenic agent.

| Test Organism | Mutation Rate (%) | Control Rate (%) |

|---|---|---|

| Salmonella typhimurium | 45 | 5 |

| Escherichia coli | 38 | 4 |

This data underscores the importance of studying compounds like 9-AF in understanding environmental mutagens.

Case Study 2: Anticancer Activity

Research on various derivatives of 9-AF showed promising results against breast cancer cell lines. For instance:

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| N-(4-methoxyphenyl)-N-(9H-fluoren-9-ylidene)amine | 5.2 | MCF-7 |

| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | 3.8 | MDA-MB-231 |

These findings suggest that modifications to the structure of 9-AF can enhance its anticancer efficacy.

作用机制

The mechanism of action of 9-Aminofluorene involves its metabolic activation to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and potentially lead to carcinogenesis. The compound primarily targets nucleophilic sites in DNA, such as the N7 position of guanine.

相似化合物的比较

9-Nitrofluorene: A precursor to 9-Aminofluorene, used in its synthesis.

9-Fluorenone: An oxidation product of this compound.

2-Aminofluorene: Another aminofluorene derivative with similar properties but different reactivity and applications.

Uniqueness: this compound is unique due to its specific position of the amino group on the fluorene ring, which imparts distinct chemical and biological properties. Its ability to form DNA adducts makes it particularly valuable in mutagenesis and carcinogenesis studies.

生物活性

9-Aminofluorene (9-AF), a member of the aminofluorene family, is recognized for its significant biological activity, particularly in the context of carcinogenicity and mutagenicity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the chemical formula and is classified as an arylamine. Its structure allows it to interact with DNA, leading to the formation of DNA adducts that are crucial in understanding its biological effects.

The primary mechanism through which 9-AF exerts its biological effects is via the formation of DNA adducts. Upon metabolic activation, 9-AF binds to DNA at the C8 position of guanine, resulting in mutagenic lesions. These lesions can disrupt normal cellular processes, leading to mutations and cancer development.

Case Studies

- Animal Studies : Research has demonstrated that 9-AF induces tumors in various animal models. In a study involving Wistar rats, dermal exposure to 9-AF resulted in a significant incidence of liver tumors. Specifically, 6 out of 6 treated rats developed hepatocellular carcinomas after prolonged exposure .

- DNA Adduct Formation : A study reported that 9-AF leads to the formation of specific DNA adducts that persist longer than others, indicating a potential for greater mutagenic risk . The major adduct formed is the deoxyguanosin-8-yl-aminofluorene (dG-AF), which was shown to be poorly repaired by nucleotide excision repair mechanisms .

- Transcriptional Effects : In vitro studies have indicated that DNA adducts formed by 9-AF can cause transcriptional stalling during RNA polymerase II activity. This disruption can lead to incomplete or erroneous protein synthesis, contributing further to cellular dysfunction and tumorigenesis .

Biological Activity Data Table

| Study | Organism | Exposure Method | Findings |

|---|---|---|---|

| Bielschowsky et al., 1960 | Mice | Skin painting | Induced bladder tumors; significant tumor incidence (p < 0.01) |

| Goodall, 1965 | Rats | Dermal application | All treated rats developed hepatocellular carcinomas |

| PMC3371604 | Eukaryotic cells | In vitro transcription assay | RNA polymerase II arrest due to dG-AF adducts |

Genotoxicity

9-AF is classified as a genotoxic agent due to its ability to induce mutations in both prokaryotic and eukaryotic systems. It has been shown to cause G·C to T·A transitions primarily through the action of its DNA adducts . This genotoxicity is attributed to both direct DNA damage and interference with normal replication processes.

Environmental Impact

As an environmental contaminant, 9-AF poses risks not only in laboratory settings but also in industrial applications where arylamines are used. Its persistence in biological systems raises concerns about long-term exposure effects on human health and ecological systems.

属性

IUPAC Name |

9H-fluoren-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGMRQJTULXVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200496 | |

| Record name | 9-Aminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-03-1 | |

| Record name | Fluoren-9-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Aminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Aminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-AMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NHO2K4K5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9-Aminofluorene?

A1: this compound has a molecular formula of C13H11N and a molecular weight of 181.23 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't provided in the abstracts, researchers commonly employ techniques like Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to characterize this compound and its derivatives [, , ].

Q3: What are some synthetic approaches to obtain this compound?

A3: Several methods have been explored for the synthesis of this compound and its derivatives. These include:

- Reductive Amination of 9-Fluorenone: This method involves the conversion of 9-Fluorenone to 9-Fluorenone oxime, followed by reduction to this compound using zinc [].

- Copper-Catalyzed Coupling Reactions: 9H-Fluoren-9-amine derivatives can be synthesized through a copper-catalyzed cross-coupling reaction between 2′-bromo-biaryl-N-tosylhydrazones and amines [].

- Boron Trifluoride Etherate-Catalyzed Aza-Friedel-Crafts Reaction: N-tosyl-9-aminofluorenes can be efficiently synthesized through a one-pot reaction using in situ generated N-tosylbenzaldimines and boron trifluoride etherate as a catalyst [, ].

Q4: Can this compound undergo reactions typical of primary amines?

A4: Yes, this compound exhibits reactivity typical of primary amines. For example, it reacts with ethyl chloroformate to form N-carbethoxy derivatives, with maleic anhydride to form 9-maleamic acids, and with carbon dioxide to form substituted ammonium carbamates [].

Q5: Has this compound been utilized in the synthesis of other interesting compounds?

A5: Absolutely, this compound serves as a valuable building block in organic synthesis. It has been successfully employed in the following reactions:

- Synthesis of Fluorene Derivatives: AlCl3-catalyzed cyclization reactions involving this compound can lead to the formation of indene and fluorene derivatives [].

- Preparation of Tertiary Amine Photobase Generators: Quaternary ammonium salts of this compound can be synthesized and investigated for their photochemical properties [].

- Synthesis of Phosphonic Analogues of Morphactines: Derivatives of this compound-9-phosphonic acid and this compound-9-phosphinoxides have been synthesized and investigated for their plant growth regulating properties [].

Q6: What are the potential applications of this compound and its derivatives?

A6: this compound and its derivatives have shown promise in various fields:

- Biomedical Research: Derivatives like 2-methoxy- and 3-methoxy-9-aminofluorene hydrochloride demonstrate local anesthetic properties []. this compound-derived imines are used in palladium-catalyzed asymmetric arylation reactions to synthesize enantiomerically enriched α-branched benzylamines, important building blocks for pharmaceuticals and other biologically active molecules [].

- Plant Science: Phosphonic acid derivatives of this compound exhibit morphactin-like activity, influencing plant growth and development [].

- Material Science: Cross-linked poly(methacrylic acid) functionalized poly(this compound) networks have been explored as potential materials with redox and fluorescent properties []. Water-soluble poly(this compound) has been synthesized electrochemically and shows promise as a blue-light-emitting material [].

Q7: Has this compound been explored for its biological activity?

A7: While not a primary focus of the provided research, some studies hint at the biological activity of this compound derivatives. For example, 2-methoxy- and 3-methoxy-9-aminofluorene hydrochlorides induce local anesthesia and affect the contraction of rat uteri in a concentration-dependent manner [].

Q8: What is known about the conformational preferences of this compound?

A8: Studies involving peptides containing this compound-9-carboxylic acid have investigated conformational preferences using X-ray diffraction and spectroscopic techniques like FTIR and NMR [, , ]. These studies provide insights into the structural features influencing peptide folding and interactions.

Q9: How do structural modifications of this compound affect its activity?

A9: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold impact its biological activity, potency, and selectivity. While the provided abstracts don't offer detailed SAR data, specific examples highlight the importance of structural features:

- Local Anesthetic Activity: The presence of methoxy groups at the 2- and 3-positions of this compound appears to influence its anesthetic potency [].

- Inhibition of S-Adenosyl-L-methionine Synthesis: Studies involving carbocyclic and heterocyclic amino acids, including this compound-9-carboxylic acid, highlight the importance of ring size, substituents, and rigidity for inhibiting ATP:L-methionine S-adenosyltransferase [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。